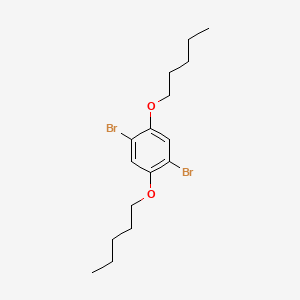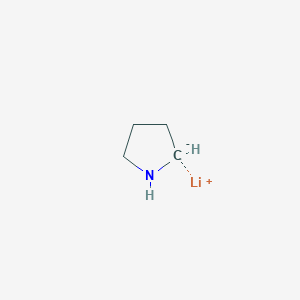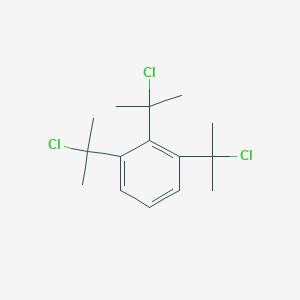
1,2,3-Tris(2-chloropropan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Tris(2-chloropropan-2-yl)benzene is a chemical compound with the molecular formula C15H21Cl3. It is characterized by the presence of three 2-chloropropan-2-yl groups attached to a benzene ring.
Métodos De Preparación
The synthesis of 1,2,3-Tris(2-chloropropan-2-yl)benzene typically involves the alkylation of benzene with 2-chloropropane under specific reaction conditions. The process can be carried out using a Friedel-Crafts alkylation reaction, where benzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,2,3-Tris(2-chloropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloropropan-2-yl groups can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, resulting in the formation of benzylic alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, forming the corresponding hydrocarbons.
Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Tris(2-chloropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, to investigate their structure and function.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3-Tris(2-chloropropan-2-yl)benzene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in modifications to their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparación Con Compuestos Similares
1,2,3-Tris(2-chloropropan-2-yl)benzene can be compared with other similar compounds, such as 1,3,5-Tris(2-chloropropan-2-yl)benzene and 1,2,4-Tris(2-chloropropan-2-yl)benzene. These compounds share similar structural features but differ in the positions of the 2-chloropropan-2-yl groups on the benzene ring. The unique arrangement of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Similar Compounds
- 1,3,5-Tris(2-chloropropan-2-yl)benzene
- 1,2,4-Tris(2-chloropropan-2-yl)benzene
- This compound
Propiedades
Número CAS |
303108-14-7 |
|---|---|
Fórmula molecular |
C15H21Cl3 |
Peso molecular |
307.7 g/mol |
Nombre IUPAC |
1,2,3-tris(2-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C15H21Cl3/c1-13(2,16)10-8-7-9-11(14(3,4)17)12(10)15(5,6)18/h7-9H,1-6H3 |
Clave InChI |
MLMSLISKKHDEOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C(=CC=C1)C(C)(C)Cl)C(C)(C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


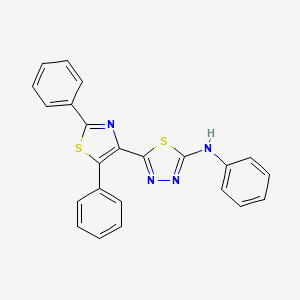
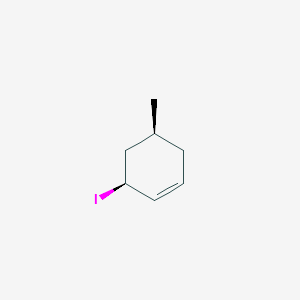
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)
![2-tert-Butyl-6-{[(naphthalen-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12564508.png)
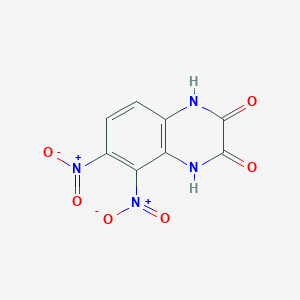
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)
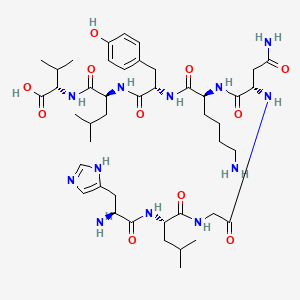
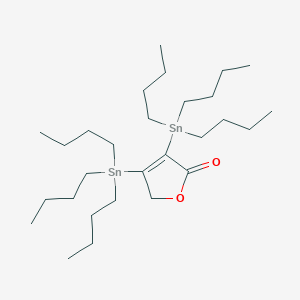
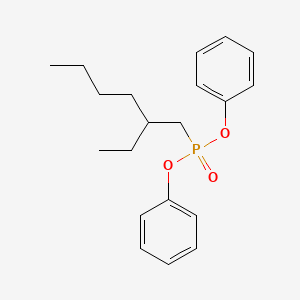
![2-[3-(2-Hydroxyethoxy)phenoxy]ethanol;propanoic acid](/img/structure/B12564553.png)
